5-Octylfuran-2-carbaldehyde

Description

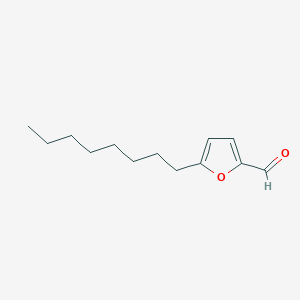

Structure

2D Structure

3D Structure

Properties

CAS No. |

116583-70-1 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

5-octylfuran-2-carbaldehyde |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 |

InChI Key |

AHICPBUYXMIYFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(O1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Octylfuran 2 Carbaldehyde

Reactivity of the Aldehyde Group in 5-Octylfuran-2-carbaldehyde

The carbaldehyde group is a primary site for a range of chemical transformations, including oxidation, reduction, and nucleophilic additions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, a characteristic reaction of aldehydes. masterorganicchemistry.comgeeksforgeeks.org

Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde group of furan (B31954) derivatives can be selectively oxidized to the corresponding carboxylic acid. While direct studies on this compound are not extensively documented, the oxidation of structurally similar compounds, such as 5-(hydroxymethyl)furfural (HMF), provides insight into this transformation. In HMF, the aldehyde is often oxidized to a carboxylic acid group to form furan-2,5-dicarboxylic acid (FDCA). google.com This conversion typically requires specific catalysts to proceed efficiently, as the aldehyde group is highly reactive and can be more readily oxidized than the alcohol group present in HMF. google.com Metal-catalyzed oxidations are common, although they can be expensive and generate waste. google.com For instance, the oxidation of an aldehyde can yield a carboxylic acid, a reaction that is fundamental in organic synthesis.

Table 1: Illustrative Oxidation of Furan Aldehydes

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 5-(hydroxymethyl)furfural (HMF) | O₂ / Pt/C | Furan-2,5-dicarboxylic acid (FDA) | google.com |

Reduction Pathways of the Aldehyde Functionality

The aldehyde functionality in furan derivatives is readily reduced to a primary alcohol. This transformation is a standard procedure in organic synthesis. For related compounds like thiophene-2-carbaldehyde (B41791), reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are effective for converting the aldehyde to a primary alcohol. smolecule.com The reduction of 2-methylfuran (B129897) (2-MF), which is produced from the reduction of the aldehyde group in furfural (B47365), is a common example of this pathway. mdpi.com This suggests that this compound can be converted to (5-octylfuran-2-yl)methanol (B15424008) using similar reducing agents.

Table 2: General Reduction of Furan and Thiophene (B33073) Aldehydes

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| Thiophene-2-carbaldehyde | Sodium borohydride or Lithium aluminum hydride | (Thiophen-2-yl)methanol | smolecule.com |

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. masterorganicchemistry.compressbooks.pub This leads to a variety of addition and condensation products. The reaction typically begins with the nucleophile attacking the carbonyl carbon, which results in the formation of a tetrahedral intermediate. pressbooks.pubvedantu.com

Condensation reactions, such as the Knoevenagel condensation, are well-documented for similar aldehydes. For example, thiophene-2-carbaldehyde reacts with active methylene (B1212753) compounds in the presence of a base. smolecule.com The electron-withdrawing nature of the furan ring enhances the electrophilicity of the aldehyde group, facilitating these reactions. smolecule.com Similarly, acid-catalyzed condensation reactions of furfural (FF) with other furan molecules have been reported, leading to C-C bond formation. researchgate.net These reactions are crucial for synthesizing larger molecules from biomass-derived precursors. researchgate.net

Derivatives of ammonia (B1221849) (H₂N-Z) also react with aldehydes to form imines through a process that involves nucleophilic addition followed by the elimination of a water molecule. geeksforgeeks.orgmsu.edu

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

| Aldehyde Reactant | Reagent(s) | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | Malononitrile, Base | Knoevenagel Condensation | Dicyanovinyl thiophene derivative | smolecule.com |

| Furfural | Furan, H₂SO₄ | Acid-catalyzed Condensation | Furyl-methane derivatives | researchgate.net |

Reactivity of the Furan Ring in this compound

The furan ring itself is an aromatic system that can participate in electrophilic substitution and cycloaddition reactions. The substituents on the ring significantly influence its reactivity and the regioselectivity of these transformations.

Electrophilic Substitution Reactions on the Furan Nucleus

Furan is a π-rich heterocycle that is highly reactive towards electrophiles, often reacting much faster than benzene. chemicalbook.com Electrophilic substitution typically occurs preferentially at the C2 (or C5) position, as the cationic intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or C4) position (two resonance structures). chemicalbook.comyoutube.com

In this compound, the C5 position is occupied by an electron-donating octyl group, which activates the ring towards electrophilic substitution. Conversely, the C2 position has an electron-withdrawing carbaldehyde group, which deactivates the ring. Therefore, electrophilic attack is expected to occur at the C3 or C4 positions, which are adjacent to the activating octyl group. However, the directing effects can be complex. For instance, in related indolo[3,2-b]carbazole (B1211750) systems, which are also electron-rich, nitration can be directed to specific positions by controlling reaction conditions. beilstein-journals.org While direct electrophilic substitution on this compound is not widely reported, reactions on similar furan structures provide a basis for predicting its behavior. youtube.com

Cycloaddition Reactions Involving the Furan Moiety (e.g., Diels-Alder reactions)

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.comacs.org The reactivity of the furan diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups. acs.org In this compound, the electron-donating octyl group at C5 and the electron-withdrawing aldehyde at C2 create a "push-pull" electronic environment. This combination of substituents has been shown to enhance the reactivity of the furan ring in Diels-Alder reactions. acs.org

Furan derivatives can react with various dienophiles, such as maleimides and maleic anhydride, to form stable oxabicyclic adducts. acs.orgnih.gov These reactions often proceed via the formation of 7-oxabicyclo[2.2.1] adducts. acs.org The direct Diels-Alder reaction of furfural itself with common alkenes is often thermodynamically unfavorable, but modifying the aldehyde group, for instance by converting it to an acetal, can reduce its electron-withdrawing character and facilitate the cycloaddition. mdpi.com

Table 4: Diels-Alder Reactions with Furan Derivatives

| Furan Diene | Dienophile | Product Type | Reference(s) |

|---|---|---|---|

| 5-Amino-2-furaldehyde | N-phenylmaleimide | Oxabicyclic adduct / Polysubstituted aniline | acs.org |

| 2,5-Dimethylfuran | N-arylmaleimide | Exo Diels-Alder adduct | nih.gov |

| Furan-fused cyclobutanones | Imines | Furan-fused lactams ([4+2] cycloaddition) | nih.gov |

Stereochemical Aspects of Reactions Involving Furan-2-carbaldehyde Derivatives

The stereochemistry of reactions involving furan-2-carbaldehyde and its derivatives is a critical aspect that dictates the three-dimensional arrangement of atoms in the resulting products. While specific studies on the stereochemical outcomes of reactions involving this compound are not extensively documented in publicly available research, the principles can be inferred from studies on closely related furan-2-carbaldehyde derivatives. The presence of the aldehyde group attached to the furan ring opens up possibilities for a variety of stereoselective transformations.

One significant area of investigation is the Erlenmeyer-Plöchl reaction for the synthesis of azlactones, which are intermediates for amino acids. Research on the reaction of various substituted furan-2-carboxaldehydes with hippuric acid has shown that the condensation proceeds stereoselectively. nih.gov Spectroscopic analysis, including 2D NMR, has confirmed that the resulting 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones are formed exclusively as the E-isomers. nih.govresearchgate.net This stereochemical preference is a key feature of the reaction mechanism under both classical heating and microwave irradiation conditions. nih.gov

Another important reaction from a stereochemical perspective is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. The reaction of furan derivatives with aldehydes can lead to the formation of oxetane (B1205548) rings. Studies involving furan and various heterocyclic aldehydes have demonstrated that the reaction often proceeds with a high degree of stereoselectivity, typically favoring the formation of the exo isomer. psu.edu The exo stereochemistry has been assigned in the photocycloaddition of aldehydes to furan, leading to the formation of dioxabicyclo[3.2.0]heptene skeletons. psu.edu This selectivity is a consequence of the steric and electronic interactions between the furan ring and the approaching aldehyde in the transition state.

Intramolecular Diels-Alder reactions involving furan dienes also present significant stereochemical considerations. acs.org The facial selectivity of the cycloaddition is influenced by the substituents on the furan ring and the tether connecting the diene and dienophile. These reactions can lead to the formation of complex polycyclic structures with multiple stereocenters, and the stereochemical outcome is often controlled by the geometry of the transition state. acs.org

Furthermore, the synthesis of substituted furan derivatives themselves can be achieved with a high degree of stereocontrol. For instance, gold(III)-catalyzed cycloisomerization of certain 1,5-disubstituted-5-hydroxypent-2-yn-1-yl alkanoates has been shown to produce dihydrofuran derivatives with high diastereoselectivity. nitrkl.ac.in This highlights the potential for controlling the stereochemistry at centers adjacent to the furan ring during its formation.

The following table summarizes the stereochemical outcomes observed in key reactions involving furan-2-carbaldehyde derivatives, providing a framework for predicting the behavior of this compound.

| Reaction Type | Reactants | Product Type | Observed Stereochemistry |

| Erlenmeyer-Plöchl Reaction | Substituted furan-2-carboxaldehydes and hippuric acid | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones | Predominantly E-isomer nih.govresearchgate.net |

| Paternò-Büchi Reaction | Furan and heterocyclic aldehydes | Oxetanes (dioxabicyclo[3.2.0]heptenes) | Predominantly exo isomer psu.edu |

| Intramolecular Diels-Alder | Furan dienes | Polycyclic epoxy systems | Dependent on substrate and catalyst acs.org |

| Gold-catalyzed Cycloisomerization | 1,5-disubstituted-5-hydroxypent-2-yn-1-yl alkanoates | Dihydrofuran derivatives | High diastereoselectivity nitrkl.ac.in |

Derivatization Strategies and Analogue Synthesis of 5 Octylfuran 2 Carbaldehyde

Formation of Thiosemicarbazone Derivatives

The reaction of 5-Octylfuran-2-carbaldehyde with thiosemicarbazide (B42300) leads to the formation of the corresponding thiosemicarbazone. This condensation reaction is a common method for derivatizing aldehydes and ketones. researchgate.netchemmethod.com The resulting thiosemicarbazones, characterized by the R¹R²C=N-NH-C(=S)NH₂ general formula, are a class of compounds known for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects. researchgate.netmdpi.com

The synthesis is typically achieved by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in a suitable solvent, such as methanol (B129727) or ethanol. researchgate.netresearchgate.net The reaction proceeds via nucleophilic addition of the amino group of thiosemicarbazide to the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine linkage (-N=CH-). researchgate.netchemmethod.com

Studies on various furan-2-carbaldehyde derivatives have shown that substituents on the furan (B31954) ring can influence the biological activity of the resulting thiosemicarbazones. For instance, the synthesis of a series of 5-substituted furan-2-carbaldehyde thiosemicarbazones demonstrated that the nature of the substituent at the 5-position plays a crucial role in their cytotoxic and antimicrobial properties. researchgate.net While specific studies focusing solely on the 5-octyl derivative are not extensively detailed in the provided results, the general synthetic routes and the established biological significance of this class of compounds are well-documented. researchgate.netresearchgate.netnih.gov

Condensation Products with Active Methylene (B1212753) Compounds

The aldehyde functional group of this compound readily participates in condensation reactions with active methylene compounds, most notably in the Claisen-Schmidt and Erlenmeyer-Plöchl reactions.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis:

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. wikipedia.orgbyjus.com In the context of this compound, it would react with an acetophenone (B1666503) or another suitable ketone in the presence of a base (like sodium hydroxide) or acid catalyst to form a chalcone, which is a 1,3-diaryl-2-propen-1-one. humanjournals.comchemrevlett.com Chalcones are recognized as important intermediates in the synthesis of various heterocyclic compounds and possess a broad spectrum of biological activities. chemrevlett.commdpi.com

The general procedure involves the base-catalyzed reaction where the base abstracts a proton from the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of chalcones. magritek.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the preparation of furan-based chalcones. nih.gov

Reactions with Hippuric Acid (Erlenmeyer-Plöchl Reaction):

The Erlenmeyer-Plöchl reaction is a classic method for the synthesis of azlactones (oxazolones). drugfuture.comwikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride. wikipedia.orgrsc.org The reaction with this compound would lead to the formation of a 4-(5-octylfuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one.

The mechanism involves the formation of an azlactone from hippuric acid, which then undergoes base-catalyzed condensation with the aldehyde. wikipedia.org These azlactone derivatives are valuable intermediates for the synthesis of α-amino acids and other heterocyclic compounds. drugfuture.com The reaction can be promoted by various catalysts, and solvent-free conditions have been developed to make the process more environmentally friendly. researchgate.netsci-hub.se

Synthesis of Sulfonate Derivatives as Advanced Precursors

The furan ring is susceptible to sulfonation, which can introduce a sulfonic acid or sulfonate ester group, creating advanced precursors for further synthetic transformations. The sulfonation of furan and its derivatives is typically achieved using a sulfur trioxide-pyridine complex to control the reactivity and prevent polymerization or ring-opening side reactions. ijabbr.com The reaction is often carried out in a solvent like ethylene (B1197577) chloride at elevated temperatures.

The introduction of a sulfonate group can significantly alter the electronic properties and solubility of the molecule, making these derivatives useful in various applications, including as intermediates in the synthesis of biologically active compounds. mdpi.com For example, furan-2-sulfonic acid has been utilized as a key intermediate in the development of pharmaceuticals and agrochemicals. ijabbr.com While direct sulfonation of this compound is not explicitly detailed, the methods applied to other furan compounds are applicable. acs.org The resulting sulfonate derivatives could serve as precursors for a range of other functional groups through nucleophilic substitution reactions.

Development of Furanone and Thionolactone Analogues

The structural framework of this compound can be modified to produce furanone and thionolactone analogues, which are classes of compounds with significant biological activities.

5-octylfuran-2(5H)-one:

This furanone analogue, also referred to as a butenolide, has been synthesized and identified as a potent antifouling agent. tandfonline.comtandfonline.comresearchgate.net Its synthesis can be achieved through various routes, including the cyclization of appropriate precursors. A structure-function analysis of butenolides has revealed that the 2-furanone ring is a crucial functional moiety for their biological activity. tandfonline.comresearchgate.net The lipophilicity, enhanced by the octyl side chain, also plays a significant role in its effectiveness. tandfonline.com

Dihydro-5-octyl-furan-2-thione:

The synthesis of dihydro-5-octyl-furan-2-thione, a thionolactone, can be accomplished from its corresponding lactone, dihydro-5-octyl-2(3H)-furanone. massey.ac.nz The lactone itself can be synthesized via a Linstead modification of the Knoevenagel condensation. massey.ac.nz The conversion of the lactone to the thionolactone is a standard transformation, often involving reagents like Lawesson's reagent. These sulfur-containing analogues are of interest for their potential to exhibit different biological activities compared to their oxygen-containing counterparts.

Oligomerization and Polymerization Studies of Octylfuran Derivatives

The furan ring can be a monomer unit in the formation of conjugated polymers. Studies have focused on the synthesis and characterization of poly(3-octylfuran) (P3OF), a polymer analogous to the well-studied poly(3-octylthiophene) (P3OT). researchgate.netacs.org

The synthesis of P3OF can be achieved with varying degrees of regioregularity, which significantly impacts the material's properties. researchgate.netacs.orgacs.org Regioregular P3OF, with a high percentage of head-to-tail (HT) couplings, exhibits higher crystallinity and electrical conductivity compared to its regiorandom counterpart. researchgate.netacs.org The synthesis often involves the polymerization of a di-halogenated 3-octylfuran (B14446892) monomer, such as 2,5-dibromo-3-octylfuran, using methods like the Rieke method with different metal catalysts (e.g., Ni for regioregular and Pd for regiorandom polymers). acs.orgacs.org

Furthermore, the electropolymerization of oligofurans substituted with alkyl groups has been explored as a method to produce stable and conductive polyfuran films. rsc.orgresearchgate.net The presence of the octyl group enhances the solubility of the monomers and the resulting polymers, facilitating their processing. rsc.org These polyfuran materials are investigated for their potential applications in organic electronics, such as thin-film transistors and electrochromic devices. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Octylfuran 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation (e.g., ¹H, ¹³C, 2D NMR, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For 5-Octylfuran-2-carbaldehyde, ¹H NMR spectroscopy is used to identify the different types of protons and their chemical environments. The spectrum is expected to show distinct signals for the aldehyde proton, the furan (B31954) ring protons, and the protons of the octyl chain. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, around 9.0-10.0 ppm. mnstate.edu The two protons on the furan ring are not equivalent and are expected to appear as doublets in the aromatic region (6.5-8.4 ppm), with their coupling constant revealing their spatial relationship. mnstate.edu The protons of the octyl group will resonate in the upfield region (0.7-2.8 ppm). mnstate.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and expected to appear around 190-220 ppm. organicchemistrydata.org The sp² hybridized carbons of the furan ring would have signals in the 110-160 ppm range, while the sp³ hybridized carbons of the octyl chain would appear in the upfield region of the spectrum. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.5 (s) | ~178 |

| Furan C3-H | ~7.2 (d) | ~122 |

| Furan C4-H | ~6.5 (d) | ~110 |

| Furan C2 | - | ~153 |

| Furan C5 | - | ~160 |

| Octyl C1' | ~2.8 (t) | ~28 |

| Octyl C2'-C7' | ~1.2-1.7 (m) | ~22-32 |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are based on general chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule. creative-biostructure.com

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for example, between the protons on C3 and C4 of the furan ring, and between adjacent methylene (B1212753) groups in the octyl chain. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. princeton.eduyoutube.com This allows for the definitive assignment of each proton to its corresponding carbon in the furan ring and the octyl chain.

HMBC (Heteronuclear Multiple Bond Coherence) reveals correlations between protons and carbons that are two or three bonds away. princeton.eduresearchgate.netyoutube.com This is particularly useful for identifying the connection between the octyl chain and the furan ring (e.g., correlation from the C1' protons of the octyl chain to C5 of the furan ring) and the position of the aldehyde group (e.g., correlation from the aldehyde proton to C2 and C3 of the furan ring).

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, confirming through-space interactions and helping to define the molecule's conformation. creative-biostructure.comprinceton.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its aldehyde, furan, and alkyl functionalities.

The most prominent peak would be the strong C=O stretching vibration of the conjugated aldehyde, which is expected in the region of 1700-1660 cm⁻¹. spectroscopyonline.com The presence of the aldehyde is further confirmed by two weak C-H stretching bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The C-H stretching vibrations of the octyl chain's sp³ carbons would appear as strong, sharp peaks in the 2960-2850 cm⁻¹ region. youtube.com Vibrations associated with the furan ring include C=C stretching around 1600-1500 cm⁻¹ and the characteristic C-O-C stretching, which appears in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl (Octyl) | C-H Stretch | 2960-2850 | Strong |

| Aldehyde | C-H Stretch | 2850-2820, 2750-2720 | Weak |

| Aldehyde (C=O) | C=O Stretch | 1700-1660 | Strong |

| Furan (C=C) | C=C Stretch | 1600-1500 | Medium-Weak |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. chemguide.co.uklcms.cz

For this compound (molecular formula C₁₃H₂₀O₂), the calculated molecular weight is approximately 208.30 amu. In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 208. The fragmentation of the molecular ion provides valuable structural information. libretexts.org Key fragmentation pathways would likely involve the cleavage of the octyl side chain. A prominent peak would be expected at m/z 95, corresponding to the loss of the octyl radical (•C₈H₁₇) and the formation of the stable furan-2-carbaldehyde cation. Another significant fragmentation pathway is the benzylic-type cleavage alpha to the furan ring, which would result in a fragment at m/z 111 (M - C₇H₁₅)⁺. Further fragmentation of the octyl chain itself would produce a series of peaks separated by 14 amu (CH₂).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₃H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₆H₇O₂]⁺ | α-cleavage, loss of •C₇H₁₅ |

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. researchgate.netnih.gov HR-ESI-MS would be able to determine the mass of the molecular ion with very high precision, allowing for the confirmation of the elemental formula (C₁₃H₂₀O₂) and distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, particularly conjugated π-systems. researchgate.net The UV-Vis spectrum of this compound is dominated by the conjugated system formed by the furan ring and the carbonyl group of the aldehyde.

This extended π-system gives rise to a strong π → π* electronic transition. Similar compounds, like furfural (B47365), exhibit a strong absorption maximum (λmax) in the range of 270-280 nm. The presence of the electron-donating octyl group at the 5-position is expected to cause a slight bathochromic (red) shift. Therefore, this compound would likely show a strong absorption band with a λmax around 280-295 nm.

X-ray Diffraction Analysis for Solid-State Structure Determination

Currently, there is no publicly available X-ray diffraction data for this compound, which may be due to the compound being a liquid or a low-melting-point solid at ambient temperatures, making single crystal growth challenging. sigmaaldrich.com If a suitable crystal could be obtained, XRD analysis would provide unequivocal proof of its structure, confirming the planarity of the furan-2-carbaldehyde moiety and revealing the conformation of the flexible octyl chain in the solid state.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and identifying any impurities. nih.gov

In a GC-MS analysis, the sample is vaporized and passed through a capillary column where components are separated based on their boiling points and interactions with the column's stationary phase. This compound would elute as a single major peak at a characteristic retention time under specific GC conditions. As the peak elutes, the coupled mass spectrometer records its mass spectrum. The resulting spectrum would show the molecular ion at m/z 208 and the characteristic fragmentation pattern discussed in section 5.3. By comparing the mass spectra of any minor peaks to spectral libraries (e.g., NIST), volatile impurities can be identified and quantified, providing a comprehensive purity profile of the sample. rsc.org

Computational and Theoretical Studies on 5 Octylfuran 2 Carbaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties, reaction mechanisms, and excited states)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules from first principles. wikipedia.orgnih.gov DFT methods are used to determine ground-state and excited-state properties, offering a balance between accuracy and computational cost. nih.govohio-state.edu These calculations can predict a molecule's geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.net Furthermore, time-dependent DFT (TD-DFT) is a widely used method for studying electronic excited states and predicting electronic absorption spectra. ohio-state.eduresearchgate.net

A thorough literature search did not yield any specific studies that have applied DFT or other quantum chemical calculations to analyze the electronic properties, reaction mechanisms, or excited states of 5-Octylfuran-2-carbaldehyde.

However, studies on other furan (B31954) derivatives demonstrate the potential of such analyses. For instance, DFT calculations have been employed to analyze the electronic properties of new furan-heterocyclic derivatives to predict their reactivity. nih.gov In other research, DFT has been used to calculate properties like HOMO-LUMO energy gaps for Schiff bases derived from furan-2-carbaldehyde to understand their chemical inertness and potential. ijpsr.com For furanocoumarin derivatives, quantum chemical descriptors calculated via DFT, such as formation energy and HOMO energy, have been correlated with their inhibitory effects on cytochrome P450 enzymes. nih.gov The application of DFT to this compound could similarly elucidate its electronic characteristics, providing a theoretical foundation for its reactivity and potential interactions.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgnih.gov This is particularly valuable in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. nih.gov By scoring the binding affinity, these simulations can help identify potential biological targets and guide the design of new therapeutic agents. ijper.orgscispace.com

No specific molecular modeling or docking simulation studies involving this compound were found in the reviewed scientific literature.

To illustrate the utility of this method, studies on other furan-containing molecules are informative. For example, molecular docking has been used to investigate the binding of novel furan-azetidinone hybrids to E. coli enzymes, identifying key interactions and suggesting potential antibacterial agents. ijper.org Similarly, docking studies on furan derivatives with porcine myofibrillar proteins have revealed that interactions are mainly driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The binding capacity was shown to depend on the molecular polarity and the position of the branched chain of the furan derivatives. nih.gov For this compound, with its significant octyl chain, docking studies could predict its binding affinity to various biological targets, offering insights into its potential bioactivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., relating structural features to biological responses)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental approaches in medicinal chemistry and toxicology. ijpsr.comwikipedia.orgscribd.com SAR studies identify which chemical groups on a molecule are responsible for its biological effect. ijpsr.com QSAR takes this a step further by creating a mathematical model that correlates the physicochemical or structural properties of a set of molecules with their biological activity. wikipedia.orgnih.gov These models can then be used to predict the activity of new, untested compounds. wikipedia.org

Specific SAR or QSAR analyses for this compound have not been reported in the available scientific literature.

The value of these analyses is evident from studies on related compounds. For example, a QSAR study on 37 different furanocoumarin derivatives successfully related descriptors like lipophilicity (logP), molecular volume, and electrostatic potential to their inhibitory effects on CYP3A enzymes. nih.gov Such models are useful for predicting the potential for drug interactions. nih.gov In another example, SAR analysis of thymidine (B127349) compounds attached to quinolinedione derivatives showed that the location of nitrogen atoms influenced their enzymatic conversion rate. mdpi.com If a biological activity for this compound were identified, SAR and QSAR studies could be instrumental in optimizing its structure to enhance this activity, for instance by modifying the length or branching of the octyl chain or by introducing other substituents on the furan ring.

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Reactivity and Biological Fate

Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.net These can range from simple counts of atoms and bonds to more complex descriptors derived from the 3D structure or quantum chemical calculations. scribd.comnih.gov Physicochemical parameters such as lipophilicity (logP), polar surface area (PSA), solubility, and molecular weight are critical for predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which determines its biological fate. mdpi.comepa.govepa.gov

While a dedicated, comprehensive study predicting a full range of molecular descriptors and physicochemical parameters for this compound is not available, some basic properties can be calculated using standard computational tools or found in chemical databases. The prediction of such parameters is a routine part of computational drug discovery and chemical safety assessment. epa.govepa.gov

For context, computational studies on other small organic molecules routinely predict these parameters. For example, in silico ADMET predictions for thiazole (B1198619) Schiff base derivatives containing a furan ring were used to validate their potential for oral bioavailability. Similarly, a QSAR study on furanocoumarins used calculated descriptors like molecular weight, molecular surface area, and polar surface area to build its predictive model. nih.gov For this compound, a systematic prediction of its molecular descriptors would be the first step in any QSAR or computational ADMET analysis, providing crucial data to estimate its behavior in biological systems.

Advanced Applications and Emerging Research Areas of 5 Octylfuran 2 Carbaldehyde and Its Derivatives

Antifouling Agent Research

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses significant challenges for maritime industries. researchgate.net Consequently, there is a growing demand for effective and environmentally benign antifouling agents. researchgate.net Research has identified furan (B31954) derivatives, particularly butenolides like 5-octylfuran-2(5H)-one, as promising antifouling compounds. mdpi.comsci-hub.se This compound, structurally related to 5-Octylfuran-2-carbaldehyde, was discovered in a marine Streptomyces species and has demonstrated notable antifouling properties. mdpi.comnih.gov

The antifouling mechanism of these compounds involves interference with the critical early stages of biofilm formation and the inhibition of the settlement of larger marine organisms. researchgate.netmdpi.com

Interference with Biofilm Formation: Biofilms are communities of microorganisms encased in an extracellular matrix, representing the initial stage of biofouling. nih.gov Butenolide (5-octylfuran-2(5H)-one) has been shown to be a broad-spectrum antibiofilm agent, effective against both Gram-positive and Gram-negative bacteria. nih.gov It effectively inhibits the formation of biofilms by various pathogenic bacteria and can also eradicate pre-formed, mature biofilms. nih.gov Studies suggest these furanone compounds may disrupt quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation. nih.gov

Inhibition of Macroorganism Settlement: Beyond microfouling, furan-based compounds have shown efficacy against the settlement of macrofouling organisms. Butenolides, including the synthetic 5-octylfuran-2(5H)-one, have demonstrated antifouling activity against the cyprid larvae of the barnacle Balanus amphitrite. mdpi.comscience.gov The effectiveness of these compounds is attributed to the furanone ring and the lipophilicity of the alkyl side-chain. nih.gov

| Compound | Activity | Target Organism/Process |

| 5-Octylfuran-2(5H)-one (Butenolide) | Inhibits biofilm formation | E. coli, MRSA, P. aeruginosa nih.gov |

| 5-Octylfuran-2(5H)-one (Butenolide) | Inhibits larval settlement | Balanus amphitrite (barnacle) mdpi.comscience.gov |

Medicinal Chemistry and Bioactive Compound Development

Derivatives of furan are a significant class of compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. wisdomlib.orgnih.gov Their roles in antibacterial, anti-inflammatory, and antitumor research highlight their therapeutic potential. wisdomlib.org

Urease Inhibitory Potential of Furan Chalcone (B49325) Derivatives

Urease is an enzyme that plays a role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Furan chalcones, which can be synthesized from furan-2-carbaldehyde derivatives, have been identified as potent urease inhibitors. nih.govnih.gov

A study involving a series of furan chalcone analogues demonstrated that many displayed promising urease inhibition. nih.gov The most active compounds, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, showed greater efficiency than the reference drug thiourea. nih.govnih.gov Structure-activity relationship (SAR) analysis revealed that the presence and position of substituents on the phenyl ring significantly influence the inhibitory activity. nih.govresearchgate.net For instance, furan chalcones with chloro-substituents, particularly 2,5-dichloro and 2-chloro moieties, were found to be potential lead compounds for urease inhibition. nih.govnih.gov

| Furan Chalcone Derivative | IC₅₀ Value (µM) | Reference Drug (Thiourea) IC₅₀ (µM) |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | 21.25 ± 0.15 nih.govnih.gov |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | 21.25 ± 0.15 nih.govnih.gov |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | 21.05 ± 3.52 | 21.25 ± 0.15 researchgate.net |

Antimicrobial and Antifungal Investigations of Derivatives

Furan derivatives have been extensively studied for their broad-spectrum antimicrobial properties. nih.govnih.gov The antimicrobial activity of these compounds often involves the selective inhibition of microbial growth and modification of enzymes. nih.govnih.gov

Investigations into various substituted furan derivatives have demonstrated significant antimicrobial and antifungal activity. nih.govmedcraveonline.com

Antibacterial Activity : Carbazole alkaloids derived from Murraya koenigii showed high activity against E. coli and S. aureus. nih.gov Certain synthetic benzofuran (B130515) derivatives containing a pyrimidine (B1678525) moiety have also been evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity : Dibenzofuran bis(bibenzyl), isolated from a liverwort, exhibited antifungal activity against Candida albicans with MIC values ranging from 16 µg/mL to 512 µg/mL. nih.gov A study of 3-aryl-3-(furan-2-yl)propanoic acid derivatives found that all tested compounds inhibited the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com Additionally, novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines exerted potent activity against a variety of dermatophytes and yeast. nih.gov

The structural features of these furan derivatives, such as the presence of other aromatic rings and specific functional groups, are crucial to their biological activity. nih.gov

Antioxidant Activity Studies

Many natural furan derivatives possess effective antioxidant activities. nih.govresearchgate.net Antioxidants are molecules that inhibit the oxidation of other molecules, a process that can produce free radicals leading to cellular damage. biointerfaceresearch.com

The antioxidant potential of furan derivatives has been noted in several studies:

Furan natural derivatives have been shown to exert regulatory effects on various cellular activities, partly through their antioxidant capabilities. nih.govnih.gov

The acid hydrolysis of plant foods can form 5-hydroxymethyl-2-furfural (HMF) and its derivatives, which themselves can contribute to the measured antioxidant capacity of the extract. nih.gov

Chalcone-based heterocyclic derivatives synthesized from furan precursors have been evaluated for their ability to quench free radicals using the DPPH assay, demonstrating their potential as antioxidant agents. biointerfaceresearch.com

Ailanthoidol (B1236983), a neolignan derivative containing a furan ring, has revealed antioxidant activities alongside other biological effects. jst.go.jp

Anti-inflammatory Effects

Furan derivatives have emerged as a class of compounds with significant anti-inflammatory properties. nih.govwisdomlib.org Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Furan compounds can modulate inflammatory pathways, making them valuable candidates for developing new anti-inflammatory drugs. nih.govacs.org

Research has shown that furan natural derivatives can modify signaling pathways such as MAPK and PPAR-γ, which are involved in the inflammatory response. nih.govresearchgate.net For example, natural benzofuran derivatives like ailanthoidol were found to significantly inhibit the production of the inflammatory mediator nitric oxide (NO) in macrophage cells without causing significant cytotoxicity. nih.gov Ailanthoidol was identified as a particularly potent anti-inflammatory compound within the studied group. nih.gov Other studies have also noted the anti-inflammatory effects of various furan derivatives, reinforcing their therapeutic potential for inflammatory conditions. wisdomlib.orgmdpi.com

Antitumor Research on Furan-Derived Compounds

The furan nucleus is present in numerous compounds that have been investigated for their antitumor properties. jst.go.jpresearchgate.net These derivatives exhibit antiproliferative activity against various human cancer cell lines through different mechanisms. researchgate.netmdpi.com

Cytotoxic Activity : A series of novel furan derivatives and their precursors were synthesized and evaluated for their in vitro antiproliferative activity against human cervical (HeLa) and colorectal (SW620) tumor cell lines. researchgate.net Several compounds showed pronounced anti-proliferative effects, with some exhibiting IC₅₀ values in the sub-micromolar range against HeLa cells. researchgate.net

Mechanism of Action : Further investigation into the most active compounds suggested that their antiproliferative activity may be mediated by promoting the activity of the PTEN tumor suppressor protein, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways crucial for cancer cell growth and survival. researchgate.net

Apoptosis Induction : In another study, furan-derived aminophosphonates demonstrated significant cytotoxicity against colorectal cancer cell lines, higher than the conventional drug cisplatin. nih.gov These compounds were found to induce apoptosis (programmed cell death) in the cancer cells. nih.gov Similarly, certain furan-based derivatives induced cell cycle arrest at the G2/M phase and promoted apoptosis in breast cancer (MCF-7) cells. mdpi.com

| Compound/Derivative Type | Cancer Cell Line | Activity/IC₅₀ Value | Mechanism |

| Furan derivative 24 | HeLa | 0.08 µM researchgate.net | Promotes PTEN activity researchgate.net |

| Furan derivative 1 | HeLa | 2.53 µM researchgate.net | Promotes PTEN activity researchgate.net |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 µM mdpi.com | Induces G2/M cell cycle arrest and apoptosis mdpi.com |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 µM mdpi.com | Induces G2/M cell cycle arrest and apoptosis mdpi.com |

| Aminophosphonate 5d | A549 (Lung) | 6.3 µM researchgate.net | Cytotoxicity |

| Benzo[b]furan 10h | L1210, CEM/0, HeLa | 16-24 nM mdpi.com | Growth inhibition |

Materials Science Applications

A thorough review of scientific literature reveals a lack of studies focused on the use of this compound or its direct derivatives as motifs for organic light-emitting diodes (OLEDs), photocatalysts, or conducting polymers. While the broader class of furan-containing compounds has been explored for such applications due to their electronic and structural properties, research has not extended to this specific octyl-substituted furan carbaldehyde.

The development of materials for OLEDs, photocatalysis, and conducting polymers is an active area of research. Typically, molecules investigated for these purposes possess specific characteristics, such as extensive π-conjugated systems, to facilitate charge transport and light emission. Similarly, photocatalysts often require the ability to absorb light and generate electron-hole pairs to drive chemical reactions. Conducting polymers are characterized by a conjugated backbone that allows for the delocalization of electrons. However, there is no available data to suggest that this compound has been synthesized or evaluated for these properties.

Future Research Directions and Unaddressed Challenges for 5 Octylfuran 2 Carbaldehyde

Development of Novel and Efficient Synthetic Methodologies

A significant challenge in the study of 5-Octylfuran-2-carbaldehyde is the lack of established, high-yield synthetic routes. Future research must focus on developing efficient and scalable methods. Several plausible strategies, based on established furan (B31954) chemistry, warrant investigation.

One promising approach is the direct formylation of a 2-octylfuran (B1220481) precursor . Methods like the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and dimethylformamide mixture, are standard for introducing aldehyde groups to electron-rich heterocycles like furans and thiophenes and could be optimized for this specific substrate. smolecule.com

A second key avenue involves the oxidation of the corresponding alcohol, 5-octyl-2-furylmethanol . This route allows for the use of modern, greener catalytic systems. Research could explore selective oxidation using hydrogen peroxide (H₂O₂) as a benign oxidant with various catalysts. mdpi.comdigitallibrary.co.in Furthermore, biocatalytic methods present an attractive, highly selective alternative. For instance, engineered flavoprotein oxidases, analogous to the one from Apis mellifera that selectively oxidizes 5-hydroxymethylfurfural (B1680220) (HMF), could be developed to convert 5-octyl-2-furylmethanol to the target aldehyde with high fidelity. d-nb.info

A third strategy involves building the molecule through carbon-carbon bond-forming reactions on a pre-functionalized furan ring. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of 5-bromofuran-2-carboxaldehyde with 1-octyne (B150090) followed by hydrogenation of the resulting alkyne, could provide a versatile route. prepchem.comsmolecule.com

Table 1: Proposed Synthetic Strategies for Future Investigation

| Strategy | Precursor(s) | Key Reagents/Catalysts | Potential Advantages | Reference for Analogy |

|---|---|---|---|---|

| Direct Formylation | 2-Octylfuran | POCl₃, DMF (Vilsmeier-Haack) | Direct, potentially single-step | smolecule.com |

| Alcohol Oxidation | 5-Octyl-2-furylmethanol | H₂O₂, various metal catalysts; or specific oxidoreductase enzymes | Green chemistry, high selectivity | mdpi.comdigitallibrary.co.ind-nb.info |

| C-C Coupling & Modification | 5-Bromofuran-2-carbaldehyde, 1-Octyne | Pd catalyst, then H₂/catalyst | Modular, allows for variation | prepchem.com |

Comprehensive Mechanistic Elucidation of Chemical Transformations

The reactivity of this compound is dictated by its two primary functional components: the aldehyde group and the furan ring. A thorough understanding of the mechanisms governing its transformations is crucial for predicting its stability, designing derivatives, and assessing its environmental fate.

Future work should focus on elucidating the mechanisms of:

Reactions at the Aldehyde Group: Standard carbonyl chemistry, including condensation reactions (e.g., Knoevenagel, Wittig), oxidation to the corresponding 5-octylfuran-2-carboxylic acid, and reduction to 5-octyl-2-furylmethanol, should be systematically studied to quantify reaction kinetics and intermediate stability.

Reactions of the Furan Ring: The furan moiety can undergo several important transformations. Its potential to act as a diene in Diels-Alder cycloadditions should be explored. mdpi.com Moreover, the mechanism of electrophilic substitution on the furan ring, considering the directing effects of the alkyl and formyl groups, requires detailed investigation.

Oxidative Ring-Opening: A critical area for mechanistic study is the oxidative degradation of the furan ring. It has been noted that 2-alkyl-substituted furans can be metabolized or oxidized, potentially via epoxidation, to form reactive 1,4-dialdehyde species. wiley.com Understanding this pathway is paramount for evaluating the compound's toxicological profile.

Rational Design and Synthesis of Derivatives with Tailored Functions

A primary motivation for studying this compound is the potential for its derivatives to possess valuable functions. By analogy with structurally similar compounds, several application areas can be envisioned.

Antifouling Agents: The related butenolide, 5-octylfuran-2(5H)-one, has demonstrated antifouling activity. sci-hub.se Research should be directed toward synthesizing derivatives of this compound—for example, by converting the aldehyde to imines or oximes—and screening them for activity against marine biofouling organisms.

Flavor and Fragrance Compounds: Long-chain alkyl-substituted furans and lactones are well-known for their sensory properties. sci-hub.semassey.ac.nz 2-Octylfuran, for instance, has been identified as contributing to caramel-like flavors. mdpi.com Derivatives of this compound could be designed and evaluated as novel flavorants or fragrance ingredients.

Pharmaceutical and Agrochemical Scaffolds: Halogenated furans are common intermediates in medicinal chemistry. ethernet.edu.et The synthesis of bromo- or fluoro-substituted analogs of this compound could generate a library of building blocks for the development of new bioactive molecules. smolecule.com

Advanced Structure-Function Relationship Studies through Integrated Computational and Experimental Approaches

To move beyond trial-and-error discovery, a systematic approach combining computational modeling and experimental validation is necessary to establish clear structure-function relationships (SFR) for this class of molecules.

Future research should integrate:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational studies can be employed to predict how changes to the molecular structure—such as the length and branching of the alkyl chain, or the introduction of different substituents on the furan ring—would influence a desired function, such as antimicrobial potency or receptor binding affinity. mdpi.com

Combinatorial Synthesis and High-Throughput Screening: Guided by QSAR predictions, libraries of derivatives can be synthesized. massey.ac.nz These libraries can then be subjected to high-throughput screening to experimentally validate the computational models and rapidly identify lead compounds for specific applications.

Table 2: Potential Research Areas for Structure-Function Studies

| Structural Modification | Predicted Functional Impact | Proposed Experimental Validation |

|---|---|---|

| Varying alkyl chain length (C6-C12) | Altered lipophilicity, affecting membrane interaction (antifouling) and sensory perception (flavor) | Biofilm inhibition assays; Gas Chromatography-Olfactometry (GC-O) |

| Introducing ring substituents (e.g., -Br, -Cl, -OCH₃) | Modified electronic properties and steric profile, impacting biological receptor binding | Enzyme inhibition assays; antimicrobial screening |

| Converting aldehyde to other functional groups (e.g., imine, acid, alcohol) | Changed polarity, hydrogen bonding capability, and chemical reactivity | Ecotoxicity testing; stability studies |

Investigations into the Environmental Fate and Impact of this compound and its Derivatives

Should any derivative of this compound be considered for large-scale application, a thorough assessment of its environmental impact is non-negotiable. The presence of a lipophilic octyl chain and a reactive furan ring presents specific challenges.

Key unaddressed questions include:

Biodegradability: What are the primary microbial or abiotic degradation pathways? Will degradation proceed via oxidation of the alkyl chain or through the opening of the furan ring?

Persistence and Bioaccumulation: The long alkyl chain suggests a high octanol-water partition coefficient (LogP), which often correlates with a potential for bioaccumulation in aquatic organisms. nih.gov This must be experimentally determined.

Toxicity of Metabolites: As noted previously, the oxidative degradation of the furan ring can produce reactive and potentially toxic dialdehydes. wiley.com The identity and toxicity of any significant degradation products must be characterized to conduct a full environmental risk assessment.

Integration with Systems Biology and Cheminformatics for Holistic Understanding

To achieve a comprehensive understanding, research on this compound should leverage modern data-driven approaches.

Cheminformatics: A systematic effort to build databases of virtual and synthesized derivatives is needed. These databases can be used to run computational models that predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize synthesis and testing efforts and to flag potential liabilities early in the design process.

Systems Biology: If a derivative shows significant biological activity (e.g., as an antimicrobial or antifungal agent), systems biology techniques such as proteomics or transcriptomics should be applied. Analyzing changes in protein and gene expression in a target organism upon exposure can elucidate the compound's mechanism of action on a network level, identifying the specific cellular pathways it perturbs. This approach provides a much deeper understanding than simple endpoint assays like minimum inhibitory concentration.

By systematically addressing these research challenges, the scientific community can move this compound from a chemical curiosity to a well-characterized molecular scaffold with the potential for rationally designed applications.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 5-Octylfuran-2-carbaldehyde and its derivatives?

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : While specific toxicity data for this compound is limited, extrapolate safety measures from structurally similar furan derivatives:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .

- Store in a cool, dry environment away from oxidizers, as furan derivatives are often sensitive to heat and light .

- In case of exposure, follow first-aid protocols for aldehydes: rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities, stereochemical variations, or solvent effects. To address this:

- Cross-validate with multiple techniques (e.g., XRD for crystallographic confirmation, GC-MS for purity checks) .

- Perform computational modeling (e.g., density functional theory (DFT)) to predict NMR/IR spectra and compare with experimental data .

- Document solvent and temperature conditions rigorously, as these can shift spectral peaks .

Q. What experimental strategies optimize the synthesis yield of this compound derivatives?

- Methodological Answer :

- Catalyst screening : Test amino acids (e.g., proline, glutamic acid) as green catalysts to enhance reaction efficiency, as demonstrated in analogous oxime syntheses .

- Solvent selection : Use ethanol or water to reduce toxicity and improve solubility, balancing polarity with reaction kinetics .

- Temperature control : Employ reflux conditions or microwave-assisted synthesis to accelerate reactions while minimizing side products .

Q. How can SHELX software improve crystallographic analysis of this compound metal complexes?

- Methodological Answer :

- Use SHELXL for high-precision refinement of crystal structures, particularly for resolving disorder in the octyl chain or furan ring .

- Apply SHELXD/SHELXE for experimental phasing if heavy atoms (e.g., transition metals) are present in coordination complexes .

- Validate results using R-factor convergence tests and electron density maps to ensure model accuracy .

Q. What green chemistry approaches reduce environmental impact in synthesizing this compound derivatives?

- Methodological Answer :

- Replace traditional solvents with biodegradable alternatives (e.g., ethanol, ionic liquids) to minimize waste .

- Adopt catalytic methods (e.g., organocatalysts or enzyme-mediated reactions) to avoid toxic byproducts .

- Use atom-economical reactions (e.g., one-pot syntheses) to improve efficiency and reduce resource consumption .

Data Management and Validation

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- Conduct in silico toxicity prediction using tools like OECD QSAR Toolbox or Toxtree to estimate hazards based on structural analogs .

- Perform in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps, prioritizing endpoints relevant to lab exposure (e.g., dermal irritation) .

Q. What strategies ensure reproducibility in synthetic routes for this compound?

- Methodological Answer :

- Detailed procedural logs : Document reaction times, temperatures, and catalyst loadings with precision .

- Batch-to-batch analysis : Use HPLC or GC-MS to verify consistency in product purity .

- Open-data practices : Share raw spectral data and crystallographic files (e.g., CIFs) in public repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.